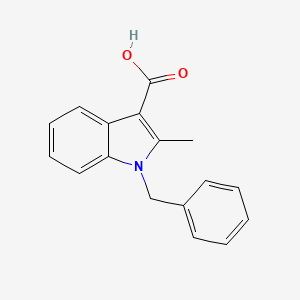
Acide 1-benzyl-2-méthyl-1H-indole-3-carboxylique
Vue d'ensemble
Description
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole-3-carboxylic acid derivatives . It has been used in the synthesis of a series of novel indole-3-carboxylic acid derivatives, which have shown potential as auxin receptor protein TIR1 antagonists .
Synthesis Analysis
The synthesis of indole derivatives, including 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, has been a topic of interest in organic chemistry . The compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid includes tight π–π stacking, hydrogen bond, and hydrophobic interactions . These interactions are crucial for its biological activity.Chemical Reactions Analysis
The chemical reactions involving 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid are diverse. For instance, it can undergo transesterification, forming a methyl ester . It can also participate in Mannich type coupling with aldehydes and secondary amines .Physical And Chemical Properties Analysis
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a powder with a melting point of 200-202°C . It has a molecular weight of 265.31 .Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antiviraux . Par exemple, les dérivés de 6-amino-4-substituéalkyle-1H-indole-2-substituécarboxylate ont été rapportés comme montrant une activité inhibitrice contre l'influenza A .
Activité anti-inflammatoire
Les dérivés de l'indole possèdent également des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Activité anticancéreuse
Les dérivés de l'indole se sont avérés posséder des propriétés anticancéreuses . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre le cancer.
Activité anti-VIH
Certains dérivés de l'indole ont montré un potentiel en tant qu'agents anti-VIH . Cela pourrait les rendre précieux dans la lutte actuelle contre le VIH et le sida.
Activité antioxydante
Les dérivés de l'indole peuvent agir comme des antioxydants . Cela signifie qu'ils pourraient être utilisés pour protéger les cellules du corps des dommages causés par les radicaux libres.
Activité antimicrobienne
Les dérivés de l'indole ont démontré des propriétés antimicrobiennes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux antibiotiques.
Activité antituberculeuse
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antituberculeux . Cela pourrait les rendre précieux dans le traitement de la tuberculose.
Activité antidiabétique
Les dérivés de l'indole possèdent également des propriétés antidiabétiques . Cela suggère qu'ils pourraient être utilisés dans la gestion du diabète.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported as inhibitors of the C-terminal domain of RNA polymerase II .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives are involved in the inhibition of certain enzymes, which can affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound binds to the active sites of these enzymes, thereby preventing their normal function and leading to the inhibition of cancer cell growth. Additionally, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid influences cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby reducing the proliferation of cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The compound’s effects may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of tumor growth in animal models of cancer . At lower doses, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound may induce toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione . These metabolic processes result in the formation of more water-soluble metabolites, which are then excreted from the body . The compound’s metabolism can also affect metabolic flux and the levels of certain metabolites in the body .
Transport and Distribution
The transport and distribution of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling proteins, modulating their activity . In the nucleus, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can bind to transcription factors and other regulatory proteins, influencing gene expression . The compound’s subcellular localization is also regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-benzyl-2-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPBNUKSYOYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735686 | |
| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885525-21-3 | |
| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
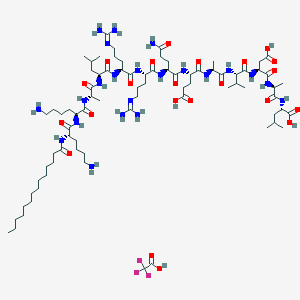
![1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine](/img/structure/B576276.png)
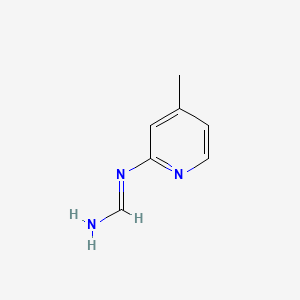
![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)
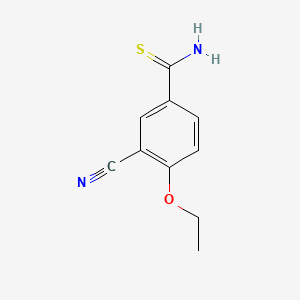
![1H-Cyclopent[e][1,4]oxazepin-2(3H)-one,hexahydro-(9CI)](/img/no-structure.png)
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)
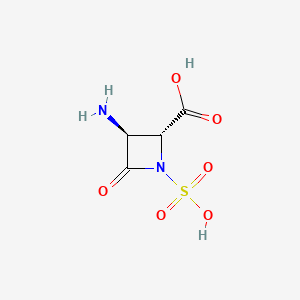

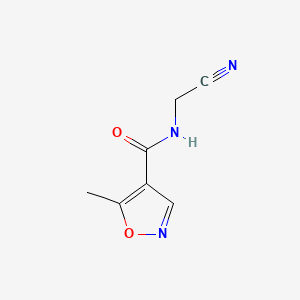
![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
